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Compound of Interest

Compound Name: Tas-121

Cat. No.: B15610205

Technical Support Center: Tas-121 and Left
Ventricular Failure

Welcome to the Technical Support Center for researchers and drug development professionals
working with Tas-121. This resource provides essential information, troubleshooting guides,
and frequently asked questions regarding the dose-limiting toxicity of left ventricular failure
associated with Tas-121.

Frequently Asked Questions (FAQs)
Q1: What is the known association between Tas-121 and left ventricular failure?

Al: In a Phase I clinical trial involving Japanese patients with non-small-cell lung cancer
(NSCLC), left ventricular failure was identified as a dose-limiting toxicity (DLT) of Tas-121.[1][2]
[3] This means that at certain dose levels, the occurrence of left ventricular failure was
significant enough to be considered the maximum tolerated dose (MTD).

Q2: At what doses has left ventricular failure been observed?

A2: The Phase | study established a maximum tolerated dose (MTD) of 10 mg/day for a once-
daily (QD) regimen and 8 mg/day for a twice-daily (BID) regimen.[1][2][3] Left ventricular failure
was one of the DLTs observed during the dose escalation phase of this trial.

Q3: What is the proposed mechanism for Tas-121-induced cardiotoxicity?
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A3: The precise mechanism of Tas-121-induced left ventricular failure is not fully elucidated in
publicly available literature. However, Tas-121 is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI). Cardiotoxicity is a known class effect of some
TKIs. Potential mechanisms for TKI-induced cardiotoxicity can involve "on-target” effects on
EGFR signaling in cardiomyocytes or "off-target” inhibition of other kinases crucial for cardiac
function.

Q4: Were there any preclinical indicators of Tas-121's cardiotoxicity?

A4: Yes, a preclinical safety pharmacology study of Tas-121 revealed cardiovascular toxicity.
This finding was significant enough to influence the determination of the starting dose for the
first-in-human Phase | clinical trial.[4] However, the specific details of these preclinical findings
are not publicly available.

Troubleshooting Guide: Monitoring and Managing
Potential Cardiotoxicity

This guide provides recommendations for monitoring and managing potential cardiac-related
adverse events during preclinical and clinical research involving Tas-121. These are general
recommendations based on the management of cardiotoxicity for the broader class of EGFR
TKis.

Issue: How should | monitor for potential cardiac dysfunction in my experiments?
Recommended Actions:

o Baseline Assessment: Before initiating Tas-121 administration, it is crucial to establish a
cardiovascular baseline for each subject. This should include:

o Echocardiography: To assess left ventricular ejection fraction (LVEF), fractional shortening,
and global longitudinal strain.

o Electrocardiography (ECG): To evaluate heart rate, rhythm, and corrected QT (QTc)
interval.

o Cardiac Biomarkers: Measurement of baseline levels of troponin and brain natriuretic
peptide (BNP).
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e Routine Monitoring During Treatment:

o

Regular Clinical Observation: Monitor for clinical signs of heart failure, such as edema,
shortness of breath, and fatigue.

o Periodic Echardiography: Repeat echocardiograms at regular intervals to detect any
changes in LVEF or other cardiac function parameters.

o ECG Monitoring: Perform regular ECGs, especially if there are concerns about
arrhythmias or QTc prolongation.

o Biomarker Surveillance: Periodically measure troponin and BNP levels, as elevations can
indicate cardiac injury.

Issue: What should | do if | observe signs of cardiac toxicity?
Recommended Actions:

o Confirm the Finding: Repeat the measurement (e.g., echocardiogram, biomarker test) to
confirm the initial observation.

o Dose Modification: Consider a dose reduction or temporary interruption of Tas-121
administration.

o Consult a Cardio-Oncologist: In a clinical setting, immediate consultation with a cardio-
oncology specialist is recommended for guidance on patient management.

o Supportive Care: In cases of confirmed left ventricular dysfunction, initiate appropriate
supportive care as per established guidelines.

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) of Tas-121 from Phase | Clinical Trial
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Maximum Tolerated Dose Observed Dose-Limiting

Dosing Regimen o
(MTD) Toxicities

Drug-induced liver injury,

platelet count decreased,

Once Daily (QD) 10 mg/day o N
urticaria, interstitial lung
disease, left ventricular failure
Drug-induced liver injury,
. ) platelet count decreased,
Twice Daily (BID) 8 mg/day

urticaria, interstitial lung

disease, left ventricular failure

Data sourced from a Phase | study in patients with EGFR mutation-positive NSCLC.[1][2][3]
Experimental Protocols
Protocol 1: Preclinical Assessment of Cardiac Function in Rodent Models
e Animal Model: Utilize a relevant rodent model (e.g., mice or rats).
» Baseline Measurements:
o Acclimate animals to the procedure room.

o Perform baseline transthoracic echocardiography under light isoflurane anesthesia to
measure LVEF, fractional shortening, and other cardiac parameters.

o Collect baseline blood samples for cardiac biomarker analysis (e.g., troponin I/T, NT-
proBNP).

e Tas-121 Administration: Administer Tas-121 orally at the desired dose levels and for the

specified duration. Include a vehicle control group.
e On-Treatment Monitoring:

o Perform echocardiography at predetermined intervals (e.g., weekly or bi-weekly).
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o Monitor for clinical signs of distress or heart failure.

o Collect blood samples at the end of the study, and potentially at interim time points, for
biomarker analysis.

e Terminal Procedures:
o At the end of the study, perform a final echocardiogram and blood collection.

o Euthanize the animals and collect heart tissue for histopathological analysis to assess for
any structural cardiac changes.

Protocol 2: Clinical Monitoring for Cardiotoxicity
o Patient Population: Patients enrolled in clinical trials of Tas-121.

e Baseline Evaluation:

[e]

Comprehensive medical history with a focus on pre-existing cardiovascular conditions.

o

Baseline 12-lead ECG.

[¢]

Baseline echocardiogram to determine LVEF.

o

Baseline measurement of serum troponin and BNP.
e Monitoring During Treatment:
o ECG monitoring prior to each treatment cycle.

o Echocardiography at regular intervals (e.g., every 3 months) or more frequently if clinically
indicated.

o Monitoring of cardiac biomarkers as clinically indicated.
o Regular assessment for clinical signs and symptoms of heart failure.

e Criteria for Intervention:
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o A significant decrease in LVEF (e.g., a drop of >10% from baseline to an absolute value of
<50%).

o A significant elevation in cardiac biomarkers.

o The development of clinical signs of heart failure.

e Management:
o In case of cardiotoxicity, treatment with Tas-121 should be interrupted.
o A consultation with a cardiologist or cardio-oncologist is mandatory.

o Initiation of appropriate heart failure medications should be considered.

Visualizations
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Caption: EGFR signaling pathway and inhibition by Tas-121.
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Caption: Experimental workflow for cardiotoxicity monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Left ventricular failure as a dose-limiting toxicity of Tas-
121]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610205#left-ventricular-failure-as-a-dose-limiting-
toxicity-of-tas-121]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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